molecular formula C22H19F2NO3 B4768356 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide

Cat. No.: B4768356
M. Wt: 383.4 g/mol
InChI Key: XGBFXJNSGFPCNK-UHFFFAOYSA-N
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Description

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzophenone with ethyl chloroacetate in the presence of a base to form an intermediate ester. This ester is then hydrolyzed to produce the corresponding acid, which is subsequently reacted with 2-phenoxyethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,2-bis(4-fluorophenyl)-2-oxo-N-(2-phenoxyethyl)acetamide.

    Reduction: Formation of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
  • 2,2-bis(4-bromophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
  • 2,2-bis(4-methylphenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide

Uniqueness

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO3/c23-18-10-6-16(7-11-18)22(27,17-8-12-19(24)13-9-17)21(26)25-14-15-28-20-4-2-1-3-5-20/h1-13,27H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFXJNSGFPCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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